Methacrylamide

Overview

Description

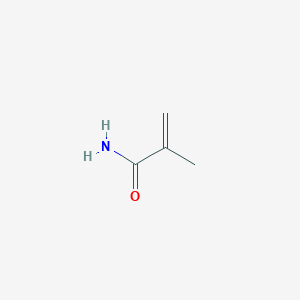

Methacrylamide is an organic compound with the molecular formula C4H7NO. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers. This compound is also a precursor to methyl methacrylate, which is widely used in the production of acrylic plastics .

Preparation Methods

Methacrylamide can be synthesized through several methods. One common industrial method involves the reaction of acetone cyanohydrin with concentrated sulfuric acid. This reaction produces an intermediate, which is then converted to this compound at elevated temperatures . The process can be summarized as follows:

Reaction of acetone cyanohydrin with sulfuric acid: This step produces an intermediate compound.

Conversion of the intermediate: The intermediate is then converted to this compound at elevated temperatures.

Chemical Reactions Analysis

Methacrylamide undergoes various chemical reactions due to its reactive double bond and amide group. Some of the common reactions include:

Polymerization: This compound can polymerize to form poly(this compound), which is used in various applications such as hydrogels.

Addition Reactions: The double bond in this compound can undergo addition reactions with various reagents.

Hydrolysis: This compound can be hydrolyzed to produce methacrylic acid and ammonia.

Scientific Research Applications

Polymer Chemistry

Methacrylamide Copolymers

this compound can be polymerized to form copolymers with other acrylates or methacrylates, leading to materials with tailored properties. These copolymers are used in various applications including coatings, adhesives, and fibers due to their mechanical strength and thermal stability. For instance, the combination of this compound with N-isopropylacrylamide has been studied for creating responsive microgels that can swell or shrink in response to environmental stimuli like temperature and pH changes .

Table 1: Properties of this compound Copolymers

| Property | This compound Copolymer | Polyacrylate | Polyacrylamide |

|---|---|---|---|

| Water Solubility | Moderate | High | High |

| Mechanical Strength | High | Moderate | Low |

| Thermal Stability | High | Moderate | Low |

Biomedical Applications

Drug Delivery Systems

this compound derivatives are increasingly utilized in drug delivery systems due to their biocompatibility and ability to form hydrogels. For example, this compound-based polymers have been developed to enhance the delivery of therapeutic agents while minimizing side effects. A study demonstrated that N-(2-hydroxypropyl) this compound copolymer-alendronate conjugates showed effective bone-targeting capabilities, making them promising candidates for osteoporosis treatment .

Table 2: Drug Delivery Applications of this compound Derivatives

| Application | Polymer Type | Target Disease |

|---|---|---|

| Bone-targeting | N-(2-hydroxypropyl) this compound | Osteoporosis |

| Anticancer | Liposomal formulations | Various cancers |

| Gene Delivery | Chitosan-methacrylamide conjugates | Genetic disorders |

Dental Materials

Recent research has explored the use of this compound-methacrylate hybrid monomers as dental materials. These hybrids exhibit favorable polymerization kinetics and mechanical properties essential for dental applications. A study indicated that formulations containing monofunctional methacrylamides demonstrated lower water sorption and better bonding strength compared to traditional dental materials .

Table 3: Properties of Dental Materials Containing Methacrylamides

| Material Type | Water Sorption (WS) | Bond Strength (μTBS) |

|---|---|---|

| HEMA | Low | High |

| HEMAM | Moderate | Moderate |

| Hybrid Formulations | Low | Variable |

Environmental Applications

This compound-based polymers have also been investigated for environmental applications such as wastewater treatment. Their ability to form hydrogels allows for the effective removal of pollutants from water through adsorption processes. Research has shown that these materials can effectively capture heavy metals and organic pollutants, thereby enhancing water quality .

Case Studies

Case Study 1: Responsive Microgels in Drug Delivery

A study focused on poly(N-isopropylacrylamide-co-methacrylamide) microgels demonstrated their potential in drug delivery systems where they could release drugs in response to temperature changes, providing a controlled release mechanism suitable for targeted therapies.

Case Study 2: Bone-targeting Drug Delivery

Research on N-(2-hydroxypropyl) this compound copolymer-alendronate conjugates highlighted their effectiveness in targeting bone tissues, showcasing significant improvements in drug localization compared to non-targeted systems.

Mechanism of Action

The mechanism of action of methacrylamide involves its ability to polymerize and form cross-linked networks. In biomedical applications, this compound-based hydrogels can encapsulate cells and biological molecules, providing a supportive environment for cell growth and tissue regeneration . The molecular targets and pathways involved in these processes include interactions with cellular proteins and extracellular matrix components.

Comparison with Similar Compounds

Methacrylamide is similar to other acrylamide and methacrylate compounds, such as:

Acrylamide: Both this compound and acrylamide are used in polymer synthesis, but this compound has a methyl group that provides different properties.

Methyl methacrylate: This compound is a precursor to methyl methacrylate, which is used in the production of acrylic plastics.

N,N-Dimethylacrylamide: This compound is used in similar applications but has different solubility and reactivity properties.

This compound’s unique properties, such as its ability to form hydrogels and its biocompatibility, make it distinct from these similar compounds.

Biological Activity

Methacrylamide (MAA) is an important compound in the field of polymer chemistry, particularly known for its applications in biomedical materials and drug delivery systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on diverse research findings.

This compound is a water-soluble compound with the chemical formula CHNO. It is often used as a monomer in the synthesis of various polymers, including poly(this compound) and its derivatives. The ability to modify this compound's structure allows for the creation of copolymers with tailored biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound-based polymers. For instance, a study demonstrated that amphiphilic cationic copolymers synthesized from aminopropyl this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The effectiveness was linked to the mole fraction of aromatic benzyl units in the copolymer structure, with optimal formulations exhibiting no hemolytic activity against human red blood cells, indicating a favorable safety profile for potential therapeutic applications .

Table 1: Antimicrobial Efficacy of this compound-Based Polymers

Cytotoxicity Studies

The cytotoxicity of this compound and its derivatives has been evaluated using various cell lines, including MCF-7 breast cancer cells. The results indicate that while certain this compound-based polymers exhibit antimicrobial properties, they also show varying levels of cytotoxicity depending on their composition and molecular weight. For example, polymers with higher primary amine content demonstrated lower cytotoxicity while maintaining effective antimicrobial action .

Case Study: Hemolysis Assay

In a detailed hemolysis assay conducted with human red blood cells, it was found that certain this compound copolymers did not induce significant hemolysis even at higher concentrations, suggesting their potential as safe antimicrobial agents in medical applications .

Potential Applications

The promising biological activities of this compound derivatives have led to their exploration in various biomedical applications:

- Antimicrobial Coatings : Due to their effective antibacterial properties, this compound-based polymers are being investigated as coatings for medical devices to prevent infections.

- Drug Delivery Systems : this compound copolymers are being studied for their ability to encapsulate drugs and target delivery, particularly in cancer therapy .

- Tissue Engineering : The biocompatibility and functionalization potential of this compound derivatives make them suitable candidates for scaffolds in tissue engineering .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity methacrylamide derivatives, and how can purity be validated?

- Methodological Answer : this compound derivatives (e.g., N-(3-aminopropyl)-methacrylamide) are synthesized via coupling reactions using reagents like TNTU (2-(5-norborene-2,3-dicarboximido)-1,1,3,3-tetramethyl-uronium tetrafluoroborate). Purification typically involves reverse-phase HPLC to isolate the desired product, confirmed by analytical HPLC and high-resolution mass spectrometry (HRMS) . Purity validation includes assessing single-peak chromatograms and isotopic distribution matching theoretical data.

Q. How can researchers confirm the structural integrity of this compound-based polymers during synthesis?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- NMR : - and -NMR resolve monomer incorporation and copolymer composition.

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution .

Q. What analytical methods are critical for assessing this compound stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies use:

- Dynamic Light Scattering (DLS) : Monitors aggregation behavior in aqueous solutions.

- Thermogravimetric Analysis (TGA) : Evaluates thermal decomposition profiles.

- Circular Dichroism (CD) Spectroscopy : Tracks conformational changes in chiral this compound derivatives .

Advanced Research Questions

Q. How does the incorporation of this compound into HPMA copolymers enhance tumor-targeted drug delivery?

- Methodological Answer : HPMA copolymers functionalized with this compound improve drug delivery through:

- Enhanced Permeability and Retention (EPR) Effect : Passive tumor accumulation due to macromolecular size (>40 kDa).

- Active Targeting : Conjugation of cyclic RGD peptides to this compound units increases binding to tumor vasculature (e.g., αvβ3 integrins). Validate via comparative biodistribution studies using radiolabeled copolymers and imaging (e.g., PET/CT) .

Q. What factors influence the conformational stability of this compound in solution, and how do these impact polymerization kinetics?

- Methodological Answer : this compound exists as s-trans (more stable) and s-cis conformers, with stability influenced by:

- Substituent Effects : Electron-withdrawing groups stabilize s-trans (ΔG ~−110 kJ/mol for this compound).

- Solvent Polarity : Polar solvents favor s-trans due to dipole stabilization.

Conformational dynamics are studied via millimeter-wave spectroscopy and quantum chemical calculations (e.g., DFT). Dominant conformers affect reactivity in free-radical polymerization .

Q. How can researchers resolve contradictions in reported antitumor efficacy of this compound-drug conjugates across preclinical models?

- Methodological Answer : Address discrepancies by:

- Standardizing Variables : Control polymer molecular weight (e.g., 20–100 kDa), drug-loading efficiency, and tumor model (e.g., prostate vs. breast xenografts).

- Mechanistic Studies : Use knockout mice to assess roles of specific receptors (e.g., CD44 for hyaluronic acid-targeted systems).

- Dosage Optimization : Compare pharmacokinetic profiles (AUC, ) across studies .

Q. Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory data on this compound copolymer self-assembly?

- Methodological Answer : Apply multivariate analysis to isolate variables (e.g., pH, ionic strength):

- Principal Component Analysis (PCA) : Identifies dominant factors driving micelle formation.

- Error-Weighted Regression : Accounts for variability in DLS particle size measurements.

Replicate experiments under controlled conditions (e.g., fixed critical micelle concentration) .

Q. How should researchers design experiments to optimize the self-assembly of amino acid-functionalized this compound copolymers?

- Methodological Answer : Use a factorial design to test:

- Monomer Ratios : Vary this compound/amino acid monomer feed (e.g., 70:30 to 90:10).

- Solvent Composition : Test water/organic co-solvents (e.g., DMSO).

Characterize outputs via TEM for morphology (spheres vs. worms) and fluorescence spectroscopy for critical aggregation concentration (CAC) .

Q. Structural and Mechanistic Insights

Q. What evidence supports the role of this compound in stabilizing non-covalent interactions in polymer-drug complexes?

- Methodological Answer : this compound’s amide group participates in:

- Hydrogen Bonding : Stabilizes drug-polymer interactions (e.g., doxorubicin binding).

- Hydrophobic Interactions : Alters copolymer to enhance cellular uptake.

Validate via isothermal titration calorimetry (ITC) and X-ray crystallography of model complexes .

Q. How do computational models predict the behavior of this compound-containing polymers in biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations model:

- Solvent Accessibility : Predict hydration of this compound units.

- Receptor Binding Free Energy : Estimate affinity for targets (e.g., folate receptors).

Validate simulations with experimental SPR (surface plasmon resonance) binding assays .

Q. Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Example Data |

|---|---|---|

| Reverse-phase HPLC | Purity assessment | Retention time: 12.3 min (single peak) |

| -NMR | Monomer incorporation | δ 5.7 ppm (this compound vinyl protons) |

| DLS | Particle size analysis | Hydrodynamic diameter: 25 nm ± 3 nm |

Q. Table 2: Factors Influencing HPMA-Methacrylamide Copolymer Efficacy

| Factor | Impact | Optimal Range |

|---|---|---|

| Molecular Weight | Tumor accumulation | 40–100 kDa |

| Drug-Loading Efficiency | Therapeutic payload | >10% w/w |

| Targeting Ligand Density | Receptor binding | 5–10 ligands per chain |

Properties

IUPAC Name |

2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-3(2)4(5)6/h1H2,2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPSGWSUVKBHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25014-12-4 | |

| Record name | Polymethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8029600 | |

| Record name | Methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2-Propenamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | Methacrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

79-39-0 | |

| Record name | Methacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHACRYLAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67NG89J77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.